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Compound of Interest

Compound Name: Siais100

Cat. No.: B15622037 Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

profile of a therapeutic candidate is paramount to de-risking its progression to the clinic. This

guide provides a comparative analysis of the off-target proteomics profile of SIAIS100, a potent

BCR-ABL PROTAC degrader, against alternative approaches and molecules. The information

is supported by available experimental data and detailed methodologies to aid in the critical

evaluation of this compound.

Executive Summary
SIAIS100 is a promising PROTAC (Proteolysis-Targeting Chimera) designed to degrade the

BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). While it demonstrates

high potency in degrading its intended target, a comprehensive understanding of its off-target

effects is crucial for its therapeutic development. This guide presents available off-target

proteomics data for SIAIS100, compares it with a highly selective BCR-ABL degrader, and

details the experimental methodologies used in such analyses.

Quantitative Off-Target Proteomics Analysis:
SIAIS100
Global, unbiased off-target proteomics data for SIAIS100 is not publicly available. However, a

targeted proteomics analysis has identified three known off-target proteins that are degraded

by SIAIS100. These off-targets are neo-substrates of Cereblon (CRBN), the E3 ligase

component of the SIAIS100 PROTAC.
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Target Protein Intended Target Off-Target
Rationale for Off-
Target Effect

BCR-ABL Yes No
Designed target of the

SIAIS100 warhead.

IKZF1 No Yes

Known neo-substrate

of the CRBN E3

ligase.[1]

IKZF3 No Yes

Known neo-substrate

of the CRBN E3

ligase.[1]

ZFP91 No Yes

Known neo-substrate

of the CRBN E3

ligase.[1]

Comparative Analysis: Alternative BCR-ABL
Degrader
For comparison, we present data on LPA-81, another potent BCR-ABL1 PROTAC degrader. An

unbiased proteomics study on LPA-81 revealed a highly selective degradation profile.

Molecule Stated Off-Target Profile

SIAIS100
Degrades known CRBN neo-substrates (IKZF1,

IKZF3, ZFP91).[1]

LPA-81
No discernible off-target protein degradation in

unbiased proteomics studies.

Methodologies for Off-Target Proteomics Analysis
Several mass spectrometry-based techniques are employed to identify the off-target

interactions of small molecules like SIAIS100. Two prominent methods are the Cellular Thermal

Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX).
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Experimental Workflow: Off-Target Proteomics
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Figure 1. General experimental workflow for off-target proteomics analysis.
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Cellular Thermal Shift Assay (CETSA) Protocol
CETSA assesses changes in the thermal stability of proteins upon ligand binding. A shift in the

melting temperature of a protein in the presence of a compound indicates a direct interaction.

Cell Treatment: Treat cultured cells with SIAIS100 or a vehicle control.

Heating: Heat the cell lysates to a range of temperatures.

Fractionation: Separate soluble proteins from aggregated proteins by centrifugation.

Protein Digestion: Digest the soluble protein fraction into peptides.

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass

spectrometry to identify and quantify the proteins.

Data Analysis: Compare the protein abundance across different temperatures between the

SIAIS100-treated and control samples to identify proteins with altered thermal stability.

Stability of Proteins from Rates of Oxidation (SPROX)
Protocol
SPROX measures the stability of proteins by monitoring their rate of oxidation in the presence

of a chemical denaturant. Ligand binding can alter the protein's stability, which is reflected in a

change in its oxidation rate.

Protein Denaturation: Aliquot protein lysates into solutions with increasing concentrations of

a chemical denaturant (e.g., guanidine hydrochloride), both in the presence and absence of

SIAIS100.

Oxidation Reaction: Initiate a controlled oxidation reaction (e.g., using hydrogen peroxide) for

a fixed time.

Quenching: Stop the oxidation reaction.

Protein Digestion: Digest the proteins into peptides.
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LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to quantify the extent of methionine

oxidation.

Data Analysis: Plot the extent of oxidation as a function of denaturant concentration to

determine the protein's unfolding curve. A shift in this curve in the presence of SIAIS100
indicates an interaction.

BCR-ABL Signaling Pathway
Understanding the on-target pathway of SIAIS100 is essential for interpreting potential off-

target effects. BCR-ABL is a constitutively active tyrosine kinase that drives cell proliferation

and survival through various downstream signaling cascades.
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Figure 2. Key downstream signaling pathways activated by BCR-ABL.

Conclusion
The off-target analysis of SIAIS100 reveals a manageable profile, with the identified off-targets

being known neo-substrates of its E3 ligase component. This is a common characteristic of
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CRBN-based PROTACs. The comparison with the highly selective degrader LPA-81 highlights

the ongoing efforts to improve the specificity of PROTAC molecules. For researchers

developing and evaluating PROTACs, a thorough off-target proteomics analysis using robust

methods like CETSA and SPROX is indispensable for a comprehensive safety and efficacy

assessment. The provided experimental frameworks and pathway diagrams serve as a

valuable resource for designing and interpreting such critical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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